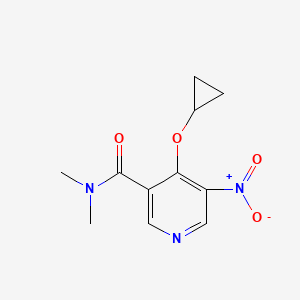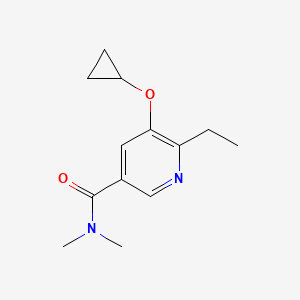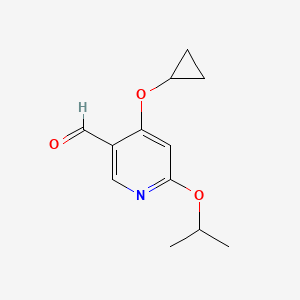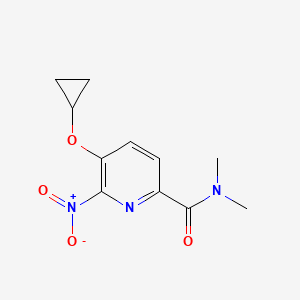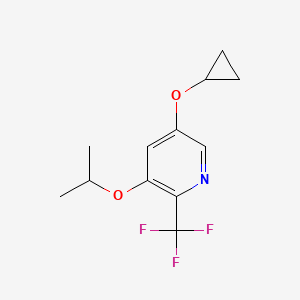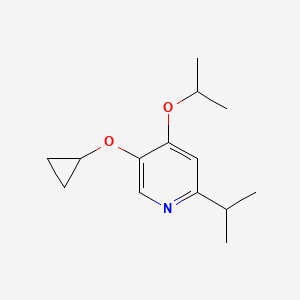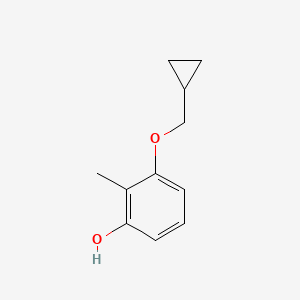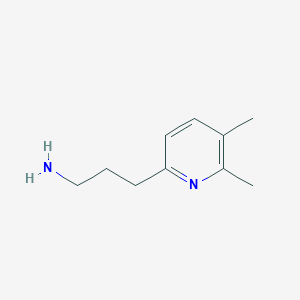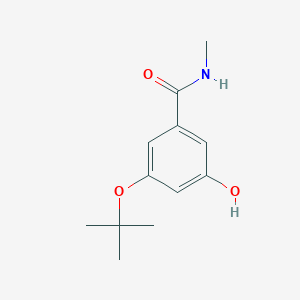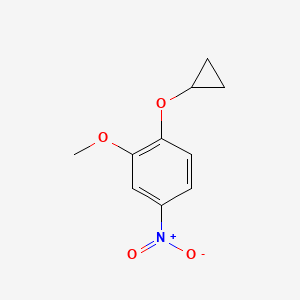
1-Cyclopropoxy-2-methoxy-4-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropoxy-2-methoxy-4-nitrobenzene is an organic compound with the molecular formula C10H11NO4 It is a derivative of benzene, featuring a cyclopropoxy group, a methoxy group, and a nitro group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropoxy-2-methoxy-4-nitrobenzene typically involves multiple steps, starting from benzene derivatives. One common method includes:
Nitration: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Methoxylation: The nitrobenzene derivative undergoes methoxylation, often using methanol and a suitable catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Cyclopropoxy-2-methoxy-4-nitrobenzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): Due to the presence of electron-donating and electron-withdrawing groups, the compound can participate in EAS reactions, such as halogenation and nitration.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a metal catalyst.
Substitution: The methoxy and cyclopropoxy groups can be substituted under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst (e.g., AlCl3).
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Strong acids or bases, depending on the desired substitution.
Major Products:
2-Chloro-1-cyclopropoxy-4-nitrobenzene: Formed through halogenation.
1-Cyclopropoxy-2-methoxy-4-aminobenzene: Formed through reduction.
Wissenschaftliche Forschungsanwendungen
1-Cyclopropoxy-2-methoxy-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Cyclopropoxy-2-methoxy-4-nitrobenzene involves its interaction with molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, while the methoxy and cyclopropoxy groups can influence the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
1-Methoxy-4-nitrobenzene: Lacks the cyclopropoxy group, making it less sterically hindered.
1-Cyclopropoxy-4-nitrobenzene: Lacks the methoxy group, affecting its electronic properties.
2-Methoxy-4-nitrobenzene: Lacks the cyclopropoxy group and has a different substitution pattern.
Uniqueness: 1-Cyclopropoxy-2-methoxy-4-nitrobenzene is unique due to the combination of its substituents, which confer distinct electronic and steric properties
Eigenschaften
Molekularformel |
C10H11NO4 |
|---|---|
Molekulargewicht |
209.20 g/mol |
IUPAC-Name |
1-cyclopropyloxy-2-methoxy-4-nitrobenzene |
InChI |
InChI=1S/C10H11NO4/c1-14-10-6-7(11(12)13)2-5-9(10)15-8-3-4-8/h2,5-6,8H,3-4H2,1H3 |
InChI-Schlüssel |
SMBCUBFKKPXTHS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


